An In-depth Technical Guide to 5-(Difluoromethyl)furan-3-carboxylic acid
An In-depth Technical Guide to 5-(Difluoromethyl)furan-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-(Difluoromethyl)furan-3-carboxylic acid, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. This document delves into its chemical identity, the strategic importance of the difluoromethyl moiety, potential synthetic routes, and its prospective applications, particularly in the realm of drug discovery.
Core Compound Identification
5-(Difluoromethyl)furan-3-carboxylic acid is a specialty chemical building block. Its core structure consists of a furan ring, a carboxylic acid group at the 3-position, and a difluoromethyl group at the 5-position.
| Identifier | Value | Source |
| CAS Number | 1706447-96-2 | Fluorochem[1] |
| IUPAC Name | 5-(difluoromethyl)furan-3-carboxylic acid | Fluorochem |
| Molecular Formula | C₆H₄F₂O₃ | Fluorochem[1] |
| Molecular Weight | 162.09 g/mol | Fluorochem[1] |
| Canonical SMILES | O=C(O)C1=COC(C(F)F)=C1 | Fluorochem |
| InChI | InChI=1S/C6H4F2O3/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2,5H,(H,9,10) | Fluorochem |
| InChI Key | GXDSIKGWWJZILN-UHFFFAOYSA-N | Fluorochem |
The Role of the Difluoromethyl Group: A Bioisosteric Perspective
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. The difluoromethyl (-CF₂H) group, in particular, has gained significant attention as a bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes methyl (-CH₃) or amine (-NH₂) groups.[2][3][4]
Key Attributes of the -CF₂H Group:
-
Lipophilic Hydrogen Bond Donor: The -CF₂H group is considered a "lipophilic hydrogen bond donor."[2][4] The acidic proton on the difluoromethyl group can participate in hydrogen bonding, which can be crucial for target engagement, while the fluorine atoms increase lipophilicity, potentially improving membrane permeability.[5][6]
-
Metabolic Stability: The replacement of a metabolically labile group, such as a hydroxyl group, with a -CF₂H group can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[3][5]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa, dipole moment, and overall electronic distribution of the molecule, which can fine-tune its biological activity.[5]
The strategic placement of a difluoromethyl group on the furan scaffold, as in 5-(difluoromethyl)furan-3-carboxylic acid, makes it a valuable building block for creating novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.
Caption: Bioisosteric replacement of hydroxyl and thiol groups with a difluoromethyl group can lead to improved drug-like properties.
Synthesis Strategies
A plausible synthetic approach could involve the difluoromethylation of a suitable furan precursor. Modern difluoromethylation reactions often utilize radical-based transformations.[6]
Conceptual Synthesis Workflow:
Caption: A conceptual workflow for the synthesis of 5-(Difluoromethyl)furan-3-carboxylic acid.
Note: The actual experimental conditions would require careful optimization of reagents, catalysts, solvents, and reaction temperatures.
Potential Applications in Drug Discovery
The structural features of 5-(difluoromethyl)furan-3-carboxylic acid make it an attractive scaffold for the development of new therapeutic agents across various disease areas. The furan ring is a common motif in many biologically active compounds.[7]
Potential Therapeutic Areas:
-
Oncology: Fluorinated benzofuran derivatives have shown promise as anticancer agents, for instance, as CDK2 inhibitors.[7] The introduction of a difluoromethyl group could enhance the cytotoxic effects against cancer cells.
-
Antimicrobial Agents: The furan nucleus is present in numerous antimicrobial compounds. Fluorinated derivatives of 5-phenyl-furan-2-carboxylic acid have been investigated as antimycobacterial agents.[7]
-
Anti-inflammatory Drugs: The bioisosteric properties of the difluoromethyl group could be leveraged to design novel anti-inflammatory agents with improved metabolic stability.
-
Central Nervous System (CNS) Disorders: The ability of the difluoromethyl group to modulate lipophilicity can be advantageous for designing drugs that need to cross the blood-brain barrier.
Spectroscopic and Physicochemical Properties (Predicted and Inferred)
Direct experimental spectroscopic data for 5-(difluoromethyl)furan-3-carboxylic acid is not widely published. However, properties can be inferred from related compounds.
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show signals for the two furan ring protons, the carboxylic acid proton, and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.
-
¹³C NMR: Signals for the furan ring carbons, the carboxyl carbon, and the difluoromethyl carbon would be expected. The difluoromethyl carbon signal would likely appear as a triplet due to one-bond coupling with the fluorine atoms.
-
¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the proton of the difluoromethyl group.
-
Mass Spectrometry: The molecular ion peak would be observed, and fragmentation would likely involve the loss of CO₂ from the carboxylic acid group.
Physicochemical Properties:
| Property | Value | Source |
| LogP | 1.08 | Fluorochem[1] |
| Purity | ≥95% | Fluorochem[1] |
Safety and Handling
For 5-(Difluoromethyl)furan-3-carboxylic acid, the following safety information is provided by suppliers:
-
GHS Pictogram: GHS07 (Harmful/Irritant)[1]
-
Signal Word: Warning[1]
-
Hazard Statement: H302 - Harmful if swallowed[1]
General Handling Precautions for Furan Carboxylic Acids:
As with any laboratory chemical, appropriate personal protective equipment (PPE) should be used. This includes:
-
Safety glasses or goggles
-
Gloves
-
A lab coat
Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Storage:
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
5-(Difluoromethyl)furan-3-carboxylic acid represents a valuable and versatile building block for medicinal chemistry and drug discovery. The strategic incorporation of the difluoromethyl group offers a promising avenue for the development of novel therapeutics with enhanced pharmacological profiles. While detailed experimental data for this specific compound remains limited in publicly accessible literature, its potential can be inferred from the well-established principles of fluorine chemistry and bioisosterism. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted.
References
- Zafrani, Y., Sod-Moriah, G., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804.
- Zafrani, Y., Parvari, G., et al. (2021). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Journal of Medicinal Chemistry.
- Zafrani, Y., Sod-Moriah, G., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry.
- Kim, H., Kim, S., Kwon, E., Park, S. B., Park, A., & Lee, H. (2025). Electrosynthesis of 1,1-Bis(difluoromethyl)alkenes via Twofold C(sp2)-H Difluoromethylation: A Bioisosteric Gateway to an Elusive Functional Group. ChemRxiv.
- Fisher Scientific. (2025).
- Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4463.
- Baran, P. S., & Li, C. (2014). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 136(14), 5231-5234.
- Thermo Fisher Scientific. (2025).
- BenchChem. (2025).
- Sigma-Aldrich. (2025).
- TCI Chemicals. (2025).
- Li, J., Chen, P., & Liu, G. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
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